molecular formula C14H12O4S2 B1277389 trans-1,2-Bis(phenylsulfonyl)ethylene CAS No. 963-16-6

trans-1,2-Bis(phenylsulfonyl)ethylene

Cat. No. B1277389
CAS RN: 963-16-6
M. Wt: 308.4 g/mol
InChI Key: YGBXMKGCEHIWMO-VAWYXSNFSA-N
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Description

“trans-1,2-Bis(phenylsulfonyl)ethylene” is a chemical compound with the linear formula C6H5SO2CH=CHSO2C6H5 . It is a reactive dienophile and is considered a convenient equivalent of acetylene in Diels-Alder reactions . It is more sterically demanding than the cis-isomer .


Synthesis Analysis

This compound has been used in various synthesis processes. For instance, it was used in the synthesis of (+)-7-deoxypancratistatin . Chiral BINAP-AuTFA- and chiral BINAP-AgTFA (TFA = trifluoroacetate anion) -promoted catalytic enantioselective 1,3-dipolar cycloadditions of iminoglycinates with trans-1,2-bis(phenylsulfonyl)ethylene were also studied .


Molecular Structure Analysis

The molecular weight of “trans-1,2-Bis(phenylsulfonyl)ethylene” is 308.37 . The SMILES string representation is O=S(=O)(\C=C\S(=O)(=O)c1ccccc1)c2ccccc2 .


Chemical Reactions Analysis

As a reactive dienophile, “trans-1,2-Bis(phenylsulfonyl)ethylene” is used in Diels-Alder reactions . It is also used in the synthesis of dysiherbaine and neodysiherbaine A .


Physical And Chemical Properties Analysis

“trans-1,2-Bis(phenylsulfonyl)ethylene” is a solid at 20 degrees Celsius . The melting point is approximately 220-223 degrees Celsius .

Scientific Research Applications

Synthesis of Anticancer Compounds

trans-1,2-Bis(phenylsulfonyl)ethylene: has been utilized in the synthesis of (+)-7-deoxypancratistatin , a compound with significant anticancer properties . This synthetic route is crucial for developing pharmacologically active agents that can be used in cancer treatment.

Diels-Alder Reactions

As a reactive dienophile, trans-1,2-Bis(phenylsulfonyl)ethylene serves as a convenient equivalent of acetylene in Diels-Alder reactions . It is more sterically demanding than its cis-isomer, which makes it a valuable compound for synthesizing complex molecular structures.

Enantioselective Synthesis

The compound has been involved in chiral BINAP-AuTFA and chiral BINAP-AgTFA-promoted catalytic enantioselective 1,3-dipolar cycloadditions of iminoglycinates . This application is significant in the field of stereochemistry, where the creation of chiral molecules is essential.

Synthesis of Neuroactive Compounds

It is also useful for the synthesis of dysiherbaine and neodysiherbaine A , which are neuroactive compounds. These substances are of interest in neuroscience research due to their potential effects on the nervous system.

Homologation of Ketones

trans-1,2-Bis(phenylsulfonyl)ethylene: acts as a synthon for the neutral homologation of ketones . This process is important for modifying the carbon chain length of ketones, which is a valuable transformation in organic synthesis.

Therapeutic Antibody Development

The compound has been used in the analytical characterization of ch14.18 , a mouse-human chimeric disialoganglioside-specific therapeutic antibody . This antibody has shown effectiveness in treating high-risk neuroblastoma in children, highlighting the compound’s role in medical research.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection .

Future Directions

While the future directions for this compound are not explicitly mentioned in the search results, it has been used in the total synthesis of (+)-7-deoxypancratistatin , indicating potential applications in organic synthesis and medicinal chemistry.

Relevant Papers The compound has been cited in reputable papers . It has been used in the total synthesis of (+)-7-deoxypancratistatin . Further details about these papers were not available in the search results.

properties

IUPAC Name

[(E)-2-(benzenesulfonyl)ethenyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXMKGCEHIWMO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225042
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Bis(phenylsulfonyl)ethylene

CAS RN

963-16-6
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Record name 963-16-6
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Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Record name trans-1,2-Bis(phenylsulfonyl)ethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does trans-1,2-Bis(phenylsulfonyl)ethylene function as a dienophile in organic synthesis?

A1: trans-1,2-Bis(phenylsulfonyl)ethylene acts as a potent dienophile in Diels-Alder reactions. Its reactivity stems from the electron-withdrawing nature of the two phenylsulfonyl groups, which create an electron-deficient double bond. This makes it particularly reactive towards electron-rich dienes. Following the Diels-Alder cycloaddition, the phenylsulfonyl groups can be easily removed through reductive elimination, providing a versatile route to various cyclic compounds [, , ]. For instance, it reacts with furan to yield a key intermediate in the total synthesis of (+)-7-deoxypancratistatin [].

Q2: Can you elaborate on the use of trans-1,2-Bis(phenylsulfonyl)ethylene in the synthesis of nitrogen-containing heterocycles?

A2: trans-1,2-Bis(phenylsulfonyl)ethylene serves as a valuable reagent in the preparation of nitrogen-containing heterocycles, particularly pyrroles, which are building blocks for porphyrins []. In a modified Barton-Zard reaction, it reacts with isocyanoacetate esters to form pyrrole esters. These esters are then further elaborated to synthesize complex porphyrin derivatives like mono-naphthoporphyrin and mono-anthraporphyrin [].

Q3: Are there any examples of trans-1,2-Bis(phenylsulfonyl)ethylene being used to control stereochemistry in organic synthesis?

A3: Yes, the stereochemistry of trans-1,2-Bis(phenylsulfonyl)ethylene plays a crucial role in dictating the stereochemical outcome of reactions. In the synthesis of cis- and trans-1-amino-4-ethylcyclohexa-2,5-diene, the choice of diene reacted with trans-1,2-Bis(phenylsulfonyl)ethylene directly influences the stereochemistry of the resulting Diels-Alder adduct. Subsequent transformations utilize this defined stereochemistry to access both the cis and trans isomers of the target molecule [].

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